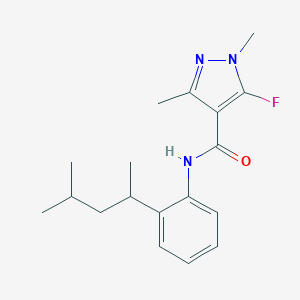
Penflufen
Übersicht
Beschreibung
Penflufen is an active substance used for the control of wood-rotting fungi . It is a highly efficient, broad-spectrum succinate dehydrogenase inhibitor .
Synthesis Analysis
Penflufen is a chiral pesticide. The differences of residue behaviors between two enantiomers in living organisms have been systematically studied . Reversed-phase liquid chromatography-mass spectrometry (LC-MS) was used to separate the enantiomers of penflufen, and the absolute configuration of the enantiomer was analyzed .
Molecular Structure Analysis
The molecular formula of Penflufen is C18H24FN3O . The molecular weight is 317.4 g/mol . The InChI is InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23) .
Chemical Reactions Analysis
The results of stereoselective degradation of penflufen in the three matrices showed that there was little difference in the degradation of the two enantiomers in wheat and cabbage, while R - (+)-penflufen was degraded preferentially in spinach .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Agriculture, specifically plant protection and crop science .
Comprehensive Summary of the Application
Penflufen is a fungicide that is commonly used as a seed treatment for various crops, including potatoes, cereal grains such as wheat and barley, oilseeds, alfalfa, legumes, and rice . It is effective against pests like black scurf, stem & stolon canker, and fusarium rot .
Methods of Application or Experimental Procedures
Penflufen is usually applied as a seed treatment . The seeds are coated with the fungicide before planting, which protects the young plants from fungal diseases as they germinate and begin to grow.
Results or Outcomes
The use of Penflufen has been shown to effectively control various fungal diseases in crops, leading to healthier plants and improved yields .
Stereoselective Analysis in Crops
Specific Scientific Field
Analytical chemistry, specifically the study of chiral pesticides .
Comprehensive Summary of the Application
A study was conducted to analyze the stereoselective degradation of Penflufen, a chiral pesticide, in wheat plants, spinach, and Chinese cabbage .
Methods of Application or Experimental Procedures
Reversed-phase liquid chromatography-mass spectrometry (LC-MS) was used to separate the enantiomers of Penflufen . The LC-MS/MS methods for the analysis of Penflufen enantiomers on wheat plants, spinach, and Chinese cabbage were established .
Results or Outcomes
The results showed that there was little difference in the degradation of the two enantiomers in wheat and cabbage, while R - (+)-Penflufen was degraded preferentially in spinach . This study provides data supporting the scientific use and safety evaluation of Penflufen .
Fungicide Modes of Action
Specific Scientific Field
Agriculture, specifically plant protection and crop science .
Comprehensive Summary of the Application
Penflufen is used as a fungicide to control or suppress plant diseases in broad acre and specialty horticulture crops . It is active on fungal diseases which occur when fungal spores germinate and penetrate a plant .
Methods of Application or Experimental Procedures
Fungicides like Penflufen can be applied as contact or systemic fungicides . Contact fungicides work on the leaf surface to prevent fungal spores from germinating or penetrating the plant . Systemic fungicides work inside the plant and can be locally systemic or translocated throughout the plant .
Results or Outcomes
The use of Penflufen as a fungicide helps to reduce fungal infection by eliminating the host, manipulating the environment, or reducing pathogen populations for the future .
Pesticide Properties
Specific Scientific Field
Environmental Science, specifically pesticide properties .
Comprehensive Summary of the Application
Penflufen is a fungicide with persistent environmental fate and high leachability . It is also a chiral pesticide, meaning it has two enantiomers that are mirror images of each other .
Methods of Application or Experimental Procedures
Penflufen is applied as a pesticide to control pests and diseases in crops . The application rate and method depend on the specific crop and pest problem .
Results or Outcomes
The use of Penflufen as a pesticide has been shown to effectively control various pests and diseases in crops, leading to healthier plants and improved yields .
In-Furrow Treatment on Potato Seed Pieces
Specific Scientific Field
Agriculture, specifically plant protection and crop science .
Comprehensive Summary of the Application
Penflufen is a systemic, xylem-mobile fungicide used as an in-furrow treatment on potato seed pieces . It has fungicidal activity against many phytopathogenic fungi such as Rhizoctonia spp. and Ustilago spp .
Methods of Application or Experimental Procedures
Penflufen is applied as an in-furrow treatment on potato seed pieces . The seed pieces are treated with the fungicide before planting, which protects the young plants from fungal diseases as they germinate and begin to grow.
Results or Outcomes
The use of Penflufen as an in-furrow treatment on potato seed pieces has been shown to effectively control various fungal diseases in crops, leading to healthier plants and improved yields .
Seed Treatment Fungicide on Alfalfa, Cereal Grains, Vegetables, Legume, and Oil Seeds
Specific Scientific Field
Agriculture, specifically plant protection and crop science .
Comprehensive Summary of the Application
Penflufen is used as a seed treatment fungicide on alfalfa, cereal grains, vegetables, legume, and oil seeds . It is effective against many phytopathogenic fungi .
Methods of Application or Experimental Procedures
Penflufen is applied as a seed treatment . The seeds are coated with the fungicide before planting, which protects the young plants from fungal diseases as they germinate and begin to grow.
Results or Outcomes
The use of Penflufen as a seed treatment fungicide has been shown to effectively control various fungal diseases in crops, leading to healthier plants and improved yields .
Safety And Hazards
Zukünftige Richtungen
The high persistence and medium mobility of penflufen in soils might lead to potential groundwater contamination, which is noteworthy . In case future uses of penflufen would lead to a higher consumer exposure, further information regarding the impact of plant and/or livestock metabolism on the isomer ratio might be required .
Eigenschaften
IUPAC Name |
5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJDXZZHFNFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058107 | |
| Record name | Penflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penflufen | |
CAS RN |
494793-67-8 | |
| Record name | Penflufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494793-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penflufen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494793678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamide; 2â??-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide; penflufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8252E275KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

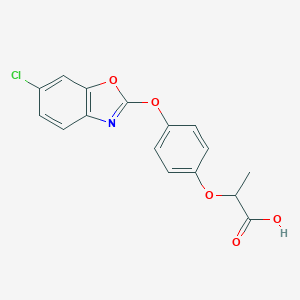
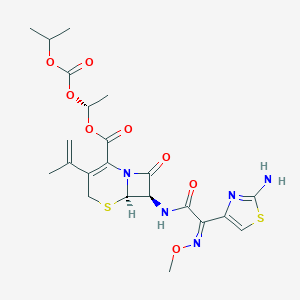
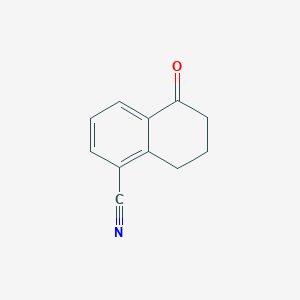
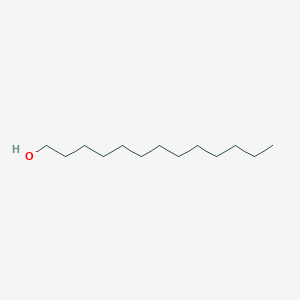
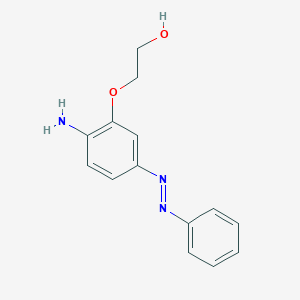
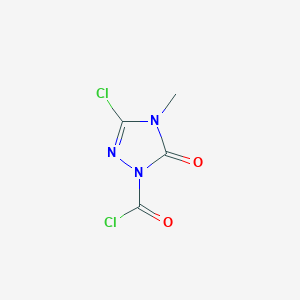
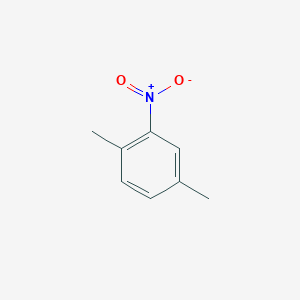
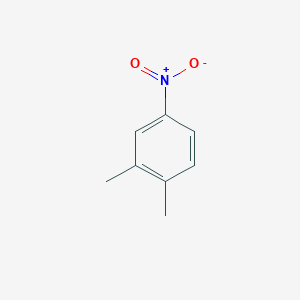
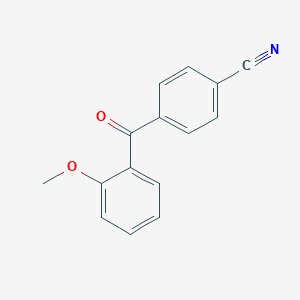
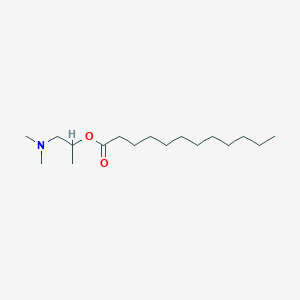
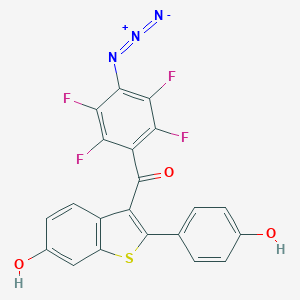
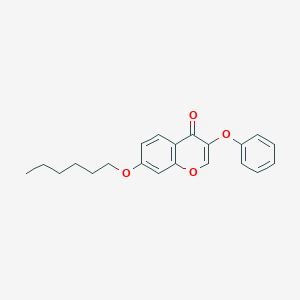
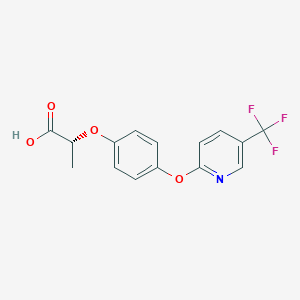
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)